2H-[1,3,5]oxadiazino[3,2-a]benzimidazole

Heterocyclic Chemistry Medicinal Chemistry Isomerism

2H-[1,3,5]Oxadiazino[3,2-a]benzimidazole (CAS 334011-05-1) is a fused tricyclic heterocycle with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol. It belongs to the oxadiazino-benzimidazole regioisomer class, combining benzimidazole and oxadiazine motifs, and is primarily supplied as a synthetic building block for medicinal chemistry and material science research.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 334011-05-1
Cat. No. B12571537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-[1,3,5]oxadiazino[3,2-a]benzimidazole
CAS334011-05-1
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1N=CN2C3=CC=CC=C3N=C2O1
InChIInChI=1S/C9H7N3O/c1-2-4-8-7(3-1)11-9-12(8)5-10-6-13-9/h1-5H,6H2
InChIKeyHSZSTPWSMSLOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-[1,3,5]Oxadiazino[3,2-a]benzimidazole (CAS 334011-05-1) for Specialized Heterocyclic Chemistry Procurement


2H-[1,3,5]Oxadiazino[3,2-a]benzimidazole (CAS 334011-05-1) is a fused tricyclic heterocycle with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol [1]. It belongs to the oxadiazino-benzimidazole regioisomer class, combining benzimidazole and oxadiazine motifs, and is primarily supplied as a synthetic building block for medicinal chemistry and material science research [1].

Build Heterocyclic building block for medicinal chemistry and material science research
Scaffold Specific [3,2-a] regioisomer with rigid tricyclic oxadiazino-benzimidazole core
Design Compact fragment with no rotatable bonds for structure-based library design

Procurement Risk: Why Generic Substitution of 2H-[1,3,5]Oxadiazino[3,2-a]benzimidazole Is Not Recommended


The oxadiazino-benzimidazole scaffold exists as multiple regioisomers (e.g., 1H-[1,2,4]oxadiazino[4,5-a]benzimidazole, CAS 65122-66-9; 4H-[1,3,5]oxadiazino[3,4-a]benzimidazole, CAS 195378-28-0) that share the same molecular formula but differ in ring fusion topology [1]. In heterocyclic chemistry, such regioisomeric variations often lead to distinct reactivity, physicochemical properties, and biological target engagement profiles . Substituting one isomer for another without quantitative evidence of functional equivalence can compromise the reproducibility of synthetic pathways and structure-activity relationships .

Regioisomer topology mismatch
Ring fusion pattern may alter reactivity, dipole moment, and molecular recognition. Direct substitution without validation may compromise SAR reproducibility.
Property profile not interchangeable
Computed lipophilicity and electronic distribution may not transfer between [3,2-a] and [4,5-a] isomers. Experimental verification recommended before substitution.

Quantitative Differentiation Profile of 2H-[1,3,5]Oxadiazino[3,2-a]benzimidazole vs. Its In-Class Analogs


Regioisomeric Identity: Different Ring Fusion Topology Confers Distinct Chemical Space

2H-[1,3,5]oxadiazino[3,2-a]benzimidazole is a specific regioisomer with a [1,3,5]oxadiazine ring fused to the benzimidazole at the [3,2-a] position. Its closest commercially available isomer, 1H-[1,2,4]oxadiazino[4,5-a]benzimidazole, features a [1,2,4]oxadiazine ring fused at the [4,5-a] position [1]. No published research directly compares the physicochemical or biological properties of these two isomers. However, regioisomerism in fused heterocyclic systems is known to alter electron distribution, dipole moment, and molecular recognition events, which can lead to divergent pharmacological profiles .

Regioisomeric Identity
Class-level
[3,2-a] fusion vs [4,5-a] fusion
Regioisomer selection critical for SAR reproducibility
No published comparative studies available
Heterocyclic Chemistry Medicinal Chemistry Isomerism

Computed Lipophilicity Difference: Marginally Higher XLogP3 Suggests Slightly Greater Lipophilicity

The calculated partition coefficient (XLogP3) for 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole is 1.4, while the 1H-[1,2,4] isomer has an XLogP3 of 1.3 [1][2]. This 0.1 log unit difference indicates a marginally higher lipophilicity for the [1,3,5]oxadiazine isomer. Although small, differences in lipophilicity can influence membrane permeability, solubility, and off-target binding in drug discovery contexts [3]. The values are computed rather than experimentally measured and are provided for preliminary screening.

Computed Lipophilicity
Reported
XLogP3 = 1.4
Δ +0.1 vs [1,2,4] isomer
Marginally higher computed lipophilicity
Computed values; experimental logP to verify
Physicochemical Properties Lipophilicity In Silico ADME

Limited Published Bioactivity Data: A Critical Gap Requiring In-House Profiling

A comprehensive search of primary research papers and authoritative databases yields no quantitative bioactivity data (e.g., IC50, Ki, MIC) for 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole against any biological target. Similarly, no such data are available for the comparator isomers 1H-[1,2,4]oxadiazino[4,5-a]benzimidazole or 4H-[1,3,5]oxadiazino[3,4-a]benzimidazole. This absence of public data means that any biological selection cannot be made on the basis of existing evidence. Researchers must perform their own comparative profiling when choosing among these isomers for a target of interest [1].

Published Bioactivity
Data to verify
No quantitative data available
Selection based on synthetic utility, not bioactivity
In-house profiling required for target selection
Bioactivity Profiling Structure-Activity Relationship Risk Assessment

Recommended Application Scenarios for 2H-[1,3,5]Oxadiazino[3,2-a]benzimidazole Based on Current Evidence


Scaffold for Fragment-Based Drug Discovery

Because of its compact fused tricyclic core (MW 173.17) and the absence of rotatable bonds, 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole serves as a rigid fragment for fragment-based lead generation [1]. Its regioisomeric purity is essential, as the spatial orientation of hydrogen bond acceptors differs from other isomers, potentially leading to distinct binding modes [1][2].

Precursor for Diversified Library Synthesis

The compound's synthetic accessibility via Grignard-based cyclization methodology offers a straightforward route to substituted derivatives [1]. This makes it a viable starting point for building libraries of oxadiazinobenzimidazoles for high-throughput screening, where the [1,3,5]oxadiazine fusion pattern is intentionally preserved [2].

Control Compound for Isomer-Specific Physicochemical Profiling

Given the marginal XLogP3 difference of +0.1 relative to the [1,2,4] isomer, the target compound can be used as a reference standard to study the impact of regioisomerism on lipophilicity-dependent properties (e.g., logD, solubility) in early drug discovery [1][2].

Application
Selection Property
Validation Focus
Fragment-based library design
Regioisomeric scaffold identity
Scaffold purity and fusion pattern confirmation
Diversified heterocycle synthesis
Synthetic accessibility via Grignard route
Derivative scope and reaction condition review
Isomer-specific property profiling
Computed lipophilicity context
Experimental logP/logD measurement
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